molecular formula C18H10F3N3O5 B3013691 (Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 902633-79-8

(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B3013691
M. Wt: 405.289
InChI Key: MXVNPSSNDADVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H10F3N3O5 and its molecular weight is 405.289. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is involved in various chemical syntheses and reactions that highlight its versatile applications in scientific research. For instance, the compound plays a crucial role in the synthesis of ordered polyamides through direct polycondensation, employing symmetric monomers and activating agents, demonstrating its utility in creating structured polymeric materials with inherent viscosities (Ueda & Sugiyama, 1994). Additionally, it's instrumental in the hydrolysis of sterically hindered and unhindered alkyl nitriles to carboxamides, catalyzed by a novel system consisting of ZnX(2)/ketoxime, underscoring its potential in catalysis and organic synthesis (Kopylovich et al., 2002).

Applications in Material Science and Fluorescence

The compound's derivatives are explored for their applications in material science, such as in the synthesis of benzamide crystals that exhibit specific morphological features and twinning induced by solvent binding. This research provides insights into the interplay between solvent interactions and crystal formation, relevant for designing materials with precise structural properties (Edgar et al., 1999). Furthermore, derivatives are employed as fluorescent derivatizing agents for amino acids, offering a novel approach to fluorescence derivatization with potential applications in biological assays and imaging (Frade et al., 2007).

Catalytic Applications

The zinc(II)/ketoxime system, involving derivatives of the compound, serves as a simple and efficient catalyst for the hydrolysis of organonitriles. This catalytic system highlights the compound's role in facilitating chemical reactions that are crucial for the synthesis of various organic compounds, demonstrating its versatility and applicability in catalysis (Kopylovich et al., 2002).

Colorimetric Sensing and Biological Evaluation

A series of derivatives are synthesized for the colorimetric sensing of fluoride anions, showcasing the compound's utility in developing sensors with potential environmental and analytical applications (Younes et al., 2020). Additionally, benzothiazole derivatives, based on the core structure of the compound, are evaluated as potent antitumor agents, indicating its significance in the development of new therapeutic agents (Yoshida et al., 2005).

properties

IUPAC Name

(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O5/c19-18(20,21)12-2-1-3-13(6-12)23-17(25)11(8-22)4-10-5-15-16(29-9-28-15)7-14(10)24(26)27/h1-7H,9H2,(H,23,25)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVNPSSNDADVBF-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.